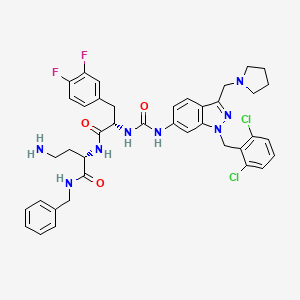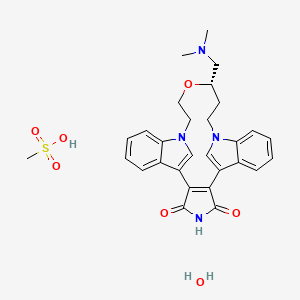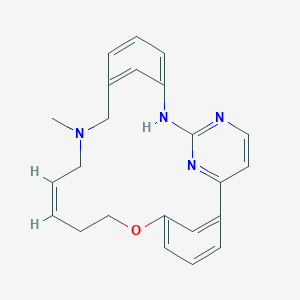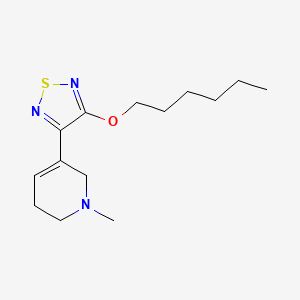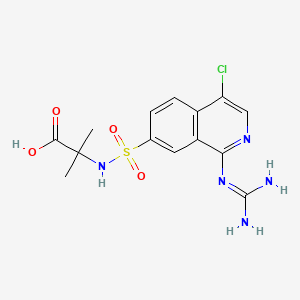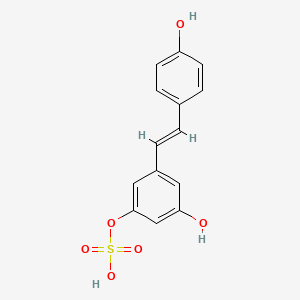
白藜芦醇-3-O-硫酸酯
描述
Resveratrol-3-O-sulfate is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. The sulfate conjugate, Resveratrol-3-O-sulfate, is formed through the sulfation process, which enhances the compound’s solubility and stability in biological systems .
科学研究应用
Resveratrol-3-O-sulfate has numerous applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the stability of sulfate conjugates.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate gene expression.
Medicine: Explored for its therapeutic potential in cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
作用机制
Target of Action
Resveratrol-3-O-sulfate is a metabolite of resveratrol . It primarily targets inflammatory cytokines such as IL-1α, IL-1β, and IL-6 . These cytokines play a crucial role in the immune response, particularly in inflammation and infection .
Mode of Action
Resveratrol-3-O-sulfate interacts with its targets by decreasing their expression . For instance, in U-937 cells stimulated with LPS, resveratrol-3-O-sulfate decreases the expression of IL-1α, IL-1β, and IL-6 by 61.2%, 76.6%, and 42.2%, respectively . It also decreases the release of TNF-α and IL-6 to similar levels as resveratrol .
Biochemical Pathways
The biochemical pathways affected by resveratrol-3-O-sulfate involve the glucuronidation and sulfation of resveratrol . The UDP-glucuronosyltransferase (UGT) family of enzymes catalyzes the glucuronidation of resveratrol to resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide . Furthermore, the gut-resident bacteria can transform resveratrol into piceid (resveratrol-3-O-beta-glucoside), an important monoderivative that can be absorbed into the bloodstream .
Pharmacokinetics
Resveratrol exhibits low bioavailability and solubility, requiring large doses that can cause nausea and GI distress . Resveratrol-3-o-sulfate and its major conjugates accounted for 40 to 55% of the dose in urine, consistent with a high extent of absorption . Less than 1% of drug-related material was intact relative to key metabolites in plasma and urine .
Result of Action
The molecular and cellular effects of resveratrol-3-O-sulfate’s action are primarily anti-inflammatory. It decreases the expression of inflammatory cytokines and reduces their release, thereby potentially mitigating inflammatory responses .
Action Environment
The action of resveratrol-3-O-sulfate is influenced by various environmental factors. For instance, its bioavailability can be increased via lymphatic system absorption . Additionally, the gut environment, particularly the presence of gut-resident bacteria, plays a crucial role in the transformation of resveratrol into its metabolites .
生化分析
Biochemical Properties
Resveratrol-3-O-sulfate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes involved in the metabolism of resveratrol-3-O-sulfate is the UDP-glucuronosyltransferase (UGT) family, which catalyzes the glucuronidation of resveratrol to form resveratrol-3-O-glucuronide and resveratrol-4’-O-glucuronide . Additionally, resveratrol-3-O-sulfate interacts with sulfatase enzymes, which hydrolyze the sulfate group to regenerate free resveratrol . This interaction is essential for maintaining the bioavailability and biological activity of resveratrol-3-O-sulfate in vivo.
Cellular Effects
Resveratrol-3-O-sulfate exerts various effects on different types of cells and cellular processes. In U-937 cells stimulated with lipopolysaccharide (LPS), resveratrol-3-O-sulfate significantly decreases the expression of pro-inflammatory cytokines such as interleukin-1 alpha, interleukin-1 beta, and interleukin-6 . It also reduces the release of tumor necrosis factor-alpha and interleukin-6 to levels similar to those observed with resveratrol . These effects suggest that resveratrol-3-O-sulfate has potent anti-inflammatory properties, which may contribute to its overall health benefits.
Molecular Mechanism
The molecular mechanism of action of resveratrol-3-O-sulfate involves several key processes. Resveratrol-3-O-sulfate binds to specific membrane transporters, facilitating its uptake into cells . Once inside the cells, resveratrol-3-O-sulfate can be hydrolyzed by sulfatase enzymes to release free resveratrol, which then exerts its biological effects . Resveratrol-3-O-sulfate also induces autophagy and senescence in human cancer cells, processes that are abrogated by the inclusion of a sulfatase inhibitor . These findings suggest that the hydrolysis of resveratrol-3-O-sulfate is critical for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of resveratrol-3-O-sulfate can change over time. The stability and degradation of resveratrol-3-O-sulfate are important factors that influence its long-term effects on cellular function. Studies have shown that resveratrol-3-O-sulfate is relatively stable in biological systems, but its bioavailability may decrease over time due to metabolic processes . Long-term exposure to resveratrol-3-O-sulfate has been associated with sustained anti-inflammatory and anticancer effects, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of resveratrol-3-O-sulfate vary with different dosages in animal models. At low doses, resveratrol-3-O-sulfate has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, resveratrol-3-O-sulfate may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of resveratrol-3-O-sulfate for therapeutic use.
Metabolic Pathways
Resveratrol-3-O-sulfate is involved in several metabolic pathways, including sulfation and glucuronidation. The sulfation of resveratrol to form resveratrol-3-O-sulfate is catalyzed by sulfotransferase enzymes, while the glucuronidation of resveratrol-3-O-sulfate is mediated by UDP-glucuronosyltransferase enzymes . These metabolic pathways are essential for the detoxification and elimination of resveratrol-3-O-sulfate from the body. Additionally, resveratrol-3-O-sulfate can influence metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Resveratrol-3-O-sulfate is transported and distributed within cells and tissues through specific membrane transporters and binding proteins. These transporters facilitate the uptake of resveratrol-3-O-sulfate into cells, where it can exert its biological effects . The distribution of resveratrol-3-O-sulfate within tissues is influenced by its solubility and stability, as well as the presence of binding proteins that enhance its localization and accumulation . These factors are critical for the effective delivery of resveratrol-3-O-sulfate to target tissues.
Subcellular Localization
The subcellular localization of resveratrol-3-O-sulfate is an important determinant of its activity and function. Resveratrol-3-O-sulfate is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, resveratrol-3-O-sulfate can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms are essential for the precise regulation of resveratrol-3-O-sulfate’s biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Resveratrol-3-O-sulfate typically involves the sulfation of resveratrol. One common method is the reaction of resveratrol with sulfur trioxide-pyridine complex in anhydrous pyridine. The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods: Industrial production of Resveratrol-3-O-sulfate may involve biotechnological approaches, such as using genetically engineered microorganisms to produce the sulfate conjugate. This method can be more sustainable and cost-effective compared to chemical synthesis .
化学反应分析
Types of Reactions: Resveratrol-3-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group, regenerating resveratrol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Resveratrol.
Substitution: Various substituted resveratrol derivatives.
相似化合物的比较
Resveratrol-4’-O-sulfate: Another sulfate conjugate of resveratrol with similar properties but different positional isomerism.
Resveratrol-3-O-glucuronide: A glucuronide conjugate of resveratrol with distinct metabolic and pharmacokinetic profiles.
Piceid (Resveratrol-3-O-glucoside): A glucoside derivative of resveratrol with enhanced stability and solubility.
Uniqueness: Resveratrol-3-O-sulfate is unique due to its specific sulfation at the 3-O position, which significantly alters its solubility, stability, and biological activity compared to other resveratrol derivatives. This positional specificity can influence its interaction with molecular targets and its overall pharmacokinetic behavior .
属性
IUPAC Name |
[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULQFFCIVGYOFH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009348 | |
| Record name | Resveratrol-3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553662-69-4 | |
| Record name | Resveratrol-3-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0553662694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resveratrol-3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESVERATROL-3-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1O6B8YOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is resveratrol-3-O-sulfate formed in the body?
A1: Resveratrol-3-O-sulfate is formed through phase II metabolism of trans-resveratrol. Specifically, sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1, catalyze the transfer of a sulfate group to the 3-hydroxyl group of trans-resveratrol, resulting in the formation of resveratrol-3-O-sulfate. []
Q2: Is resveratrol-3-O-sulfate the only metabolite of trans-resveratrol?
A2: No, resveratrol-3-O-sulfate is one of several metabolites of trans-resveratrol. Other metabolites include resveratrol-4′-O-sulfate, resveratrol-3-O-4′-O-disulfate, resveratrol-3-O-glucuronide, and resveratrol-4′-O-glucuronide. [, ]
Q3: Why is the bioavailability of trans-resveratrol considered low?
A3: Trans-resveratrol undergoes extensive first-pass metabolism in the intestine and liver, primarily through conjugation reactions like sulfation and glucuronidation. This rapid metabolism results in low levels of the parent compound reaching systemic circulation, hence its low bioavailability. [, ]
Q4: Can resveratrol-3-O-sulfate be converted back to trans-resveratrol in the body?
A4: Yes, studies suggest the possibility of resveratrol-3-O-sulfate being converted back to trans-resveratrol intracellularly. This reverse reaction is thought to be mediated by enzymes called sulfatases. This potential for regeneration adds complexity to understanding the overall biological activity of resveratrol and its metabolites. [, ]
Q5: Does the route of administration affect the levels of resveratrol metabolites?
A5: Yes, studies in mice have shown that the route of administration influences the distribution of trans-resveratrol and its metabolites in different organs. For instance, acute oral intake primarily led to the detection of resveratrol-3-O-glucuronide and resveratrol-3-sulfate, whereas sustained administration through diet resulted in the presence of free trans-resveratrol (in the brain and heart) and dihydroresveratrol derivatives. []
Q6: Does resveratrol-3-O-sulfate interact with peroxisome proliferator-activated receptors (PPARs)?
A6: Yes, resveratrol-3-O-sulfate has been shown to bind to the ligand-binding domain (LBD) of PPARγ with an affinity of 1.1 μM. This binding affinity, while lower than that of trans-resveratrol (1.4 μM), suggests that resveratrol-3-O-sulfate might modulate PPARγ activity, albeit to a lesser extent compared to the parent compound. []
Q7: What is the role of transporters in the distribution of resveratrol-3-O-sulfate?
A7: Organic anion transporting polypeptides (OATPs) play a crucial role in the cellular uptake of resveratrol-3-O-sulfate. Specifically, OATP1B3 has been identified as a transporter for resveratrol-3-O-sulfate and resveratrol-3-O-4′-O-disulfate, contributing to their accumulation in certain organs and tissues. []
Q8: Does resveratrol-3-O-sulfate have any impact on adipokine expression?
A8: Research indicates that resveratrol-3-O-sulfate, along with other resveratrol metabolites, can modulate the expression and secretion of adipokines, signaling molecules produced by adipose tissue. Specifically, resveratrol-3-O-sulfate has been shown to reduce leptin mRNA levels and increase the mRNA levels of apelin and visfatin in 3T3-L1 pre-adipocytes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


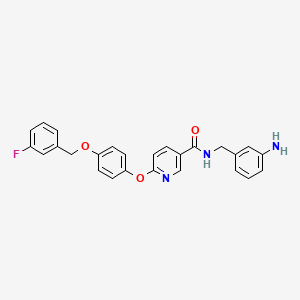
![5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol]](/img/structure/B1663067.png)
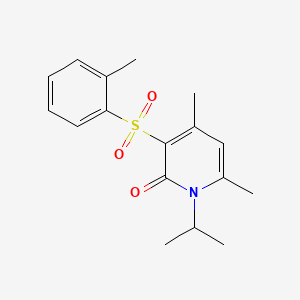
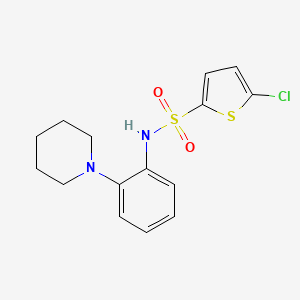

![(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B1663074.png)
![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
